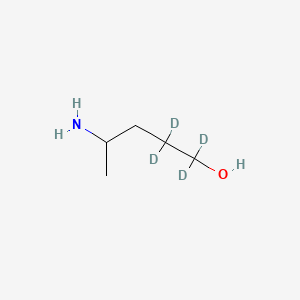
γ-Hydroxybutyric Acid-d4 Glucuronide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
γ-Hydroxybutyric Acid-d4 Glucuronide is a labelled version of γ-Hydroxybutyric Acid Glucuronide . It is a metabolite of γ-Hydroxybutyric Acid , which is a naturally occurring neurotransmitter and a depressant drug . It is used in various fields such as metabolic research, environmental studies, clinical diagnostics, and organic chemistry .
Synthesis Analysis
The synthesis of γ-Hydroxybutyric Acid-d4 Glucuronide involves procedures based on a Koenigs–Knorr glucuronidation approach .Molecular Structure Analysis
The molecular formula of γ-Hydroxybutyric Acid-d4 Glucuronide is C10H12D4O9 . The molecular weight is 284.25 . The structure of γ-Hydroxybutyric Acid-d4 Glucuronide is similar to that of γ-Hydroxybutyric Acid, which has a molecular formula of C4H8O3 .Chemical Reactions Analysis
The stability of γ-Hydroxybutyric Acid-d4 Glucuronide has been assessed by mimicking the natural pH range for urine . It has been shown to be highly stable towards aqueous hydrolysis within the pH range normally observed for urine, even at elevated temperatures .Applications De Recherche Scientifique
Identification and Metabolic Insights
Gamma-hydroxybutyric acid (GHB) is an important analyte in clinical and forensic toxicology. A study by Petersen et al. (2013) synthesized chemically pure standards of GHB glucuronide (GHB-GLUC) and its deuterated analogue for chromatography. They identified GHB-GLUC in clinical urine samples, suggesting it as a biomarker of GHB intoxication. This discovery implies that the metabolite might have a longer half-life than the parent drug, offering an extended detection window (Petersen et al., 2013).
Synthesis and Stability
Another study by Petersen et al. (2013) discussed the synthesis of GHB glucuronide and its deuterated analogue, demonstrating their stability in urine. This research aids in the development of new analytical methods for detecting GHB and its metabolites, which is vital for forensic applications (Petersen et al., 2013).
Forensic Applications
Wang, Linnet, and Johansen (2015) developed a method for determining GHB and GHB glucuronide concentrations in hair, which has forensic implications. They found that while GHB was significantly elevated in GHB abusers, GHB glucuronide was not, suggesting that it does not contribute significantly to the detection of exogenous exposure (Wang, Linnet, & Johansen, 2015).
Analytical Method Development
Mehling et al. (2016) developed a method for determining GHB-β-O-glucuronide and GHB-4-sulfate in plasma and urine. This method is crucial for verifying GHB use in cases of drug-facilitated sexual assault, given GHB’s short detection window (Mehling et al., 2016).
Metabolite Identification
Hanisch, Stachel, and Skopp (2016) identified GHB glucuronide as a possible biomarker of GHB misuse. Their study highlights the longer detection window of this metabolite compared to GHB, offering advantages in clinical and forensic settings (Hanisch, Stachel, & Skopp, 2016).
Safety and Hazards
Orientations Futures
The discovery of γ-Hydroxybutyric Acid-d4 Glucuronide as a major metabolite of GHB could potentially extend the analytical detection window for GHB intoxications . This has important implications for future analysis of GHB in clinical and forensic toxicology . Further comprehensive pharmacokinetic and stability studies are needed after the controlled administration of GHB .
Propriétés
Numéro CAS |
1439528-95-6 |
|---|---|
Nom du produit |
γ-Hydroxybutyric Acid-d4 Glucuronide |
Formule moléculaire |
C₁₀H₁₂D₄O₉ |
Poids moléculaire |
284.25 |
Synonymes |
β-D-Glucopyranosiduronic Acid 3-Carboxypropyl-d4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(S)-7-Amino-1,2-dimethoxy-10-(methylthio)-3-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-6,7-dihydrobenzo[a]heptalen-9(5H)-one](/img/structure/B1144810.png)

